2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with appropriate hydrazine derivatives, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Studies have investigated its role as a ligand in binding assays and its interactions with biological macromolecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other indazole derivatives, such as:
2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazole: Lacks the ketone group, leading to different reactivity and biological activity.
2-(2-chlorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one: Substitution of fluorine with chlorine alters its electronic properties and interactions with biological targets.
The uniqueness of 2-(2-fluorophenyl)-3-methyl-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O/c1-13-20-17(22-23(13)18-10-6-5-9-16(18)21)11-15(12-19(20)24)14-7-3-2-4-8-14/h2-10,15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIKDGFDAOKECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1C3=CC=CC=C3F)CC(CC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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